molecular formula C9H10N2O B14625834 4-Amino-4-(pyridin-2-yl)but-3-en-2-one CAS No. 57352-11-1

4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Cat. No.: B14625834
CAS No.: 57352-11-1
M. Wt: 162.19 g/mol
InChI Key: PNWOUYRUAUDYIM-UHFFFAOYSA-N
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Description

4-Amino-4-(pyridin-2-yl)but-3-en-2-one is a high-purity chemical compound intended for research use only. It is strictly not for diagnostic or therapeutic use. This molecule features a pyridine ring linked through an amino-substituted butenone chain, a scaffold known to be synthetically versatile . Compounds with 2-pyridyl substitutions are frequently explored as key intermediates in organic synthesis and medicinal chemistry due to their ability to interact with various biological targets . The structure suggests potential as a precursor for the development of more complex heterocyclic systems, such as fused 2-pyridone structures, which are recognized as significant pharmacophores in drug discovery efforts . Researchers can leverage this compound in projects aimed at synthesizing novel molecules with potential biological activities. Its enone functionality makes it a potential Michael acceptor, useful for constructing carbon-carbon bonds, while the amino and pyridyl groups offer sites for further derivatization. For complete handling and safety information, please refer to the material safety data sheet (MSDS).

Properties

CAS No.

57352-11-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-amino-4-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H10N2O/c1-7(12)6-8(10)9-4-2-3-5-11-9/h2-6H,10H2,1H3

InChI Key

PNWOUYRUAUDYIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and an appropriate amine.

    Condensation Reaction: The aldehyde group of pyridine-2-carbaldehyde reacts with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Formation of Butenone: The amine undergoes further reactions to introduce the butenone moiety, typically involving a series of condensation and reduction steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(pyridin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-Amino-4-(pyridin-2-yl)but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The amino group in this compound enhances nucleophilicity compared to nitro- or bromo-substituted analogs, favoring reactions like Michael additions .
  • Steric Considerations : The pyridin-2-yl group’s ortho-substitution may hinder steric access compared to para-substituted phenyl derivatives (e.g., 4-nitrophenyl) .
  • Thermal Stability : While melting points for the target compound are unreported, analogs with similar molecular weights (e.g., tert-butyl derivatives) exhibit stability up to 287°C .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-4-(pyridin-2-yl)but-3-en-2-one?

A common approach involves condensation reactions of pyridine derivatives with enone precursors. For example, hydrazine derivatives can react with (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one under reflux in ethanol, followed by purification via column chromatography . Reaction conditions such as solvent choice (e.g., dichloromethane for stepwise synthesis) and temperature should be optimized to improve yield and reduce side products .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Inputting high-resolution intensity data.
  • Applying restraints for disordered moieties (e.g., amino or pyridyl groups).
  • Validating hydrogen bonding networks using Fourier difference maps . For lab-scale studies, pairing SHELX with spectroscopic data (e.g., NMR) ensures structural accuracy.

Q. What analytical techniques are critical for characterizing its tautomeric forms?

Combine NMR (¹H and ¹³C) and IR spectroscopy to identify enol-imine vs. keto-amine tautomers. For instance, NMR chemical shifts near δ 12-14 ppm may indicate enolic -OH groups, while IR stretches ~1600 cm⁻¹ suggest conjugated C=N bonds. X-ray crystallography remains definitive for solid-state tautomer identification .

Advanced Research Questions

Q. How do solvent effects and intramolecular hydrogen bonding influence tautomeric stability?

Computational studies (e.g., DFT at the B3LYP/6-311++G** level) reveal that polar aprotic solvents like DMSO destabilize enol-imine tautomers due to disrupted intramolecular H-bonding (e.g., O-H···N). In contrast, non-polar solvents stabilize these forms. Energy differences between tautomers (ΔG ~2-5 kcal/mol) can be quantified using solvent continuum models .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Step 1: Validate computational models (e.g., DFT) against high-resolution crystallographic data.
  • Step 2: Adjust solvent and temperature parameters in simulations to match experimental conditions.
  • Step 3: Use ab initio molecular dynamics to account for dynamic effects in solution-phase NMR . Discrepancies often arise from neglecting solvent-solute interactions or anharmonic vibrational modes in calculations.

Q. How can reaction byproducts be systematically identified and minimized during synthesis?

  • LC-MS/MS : Monitor reaction progress and detect intermediates/byproducts.
  • Design of Experiments (DoE) : Vary parameters (e.g., stoichiometry, temperature) to identify critical factors influencing impurity formation .
  • Quenching Control : Rapid cooling or pH adjustment can prevent secondary reactions (e.g., hydrolysis of the enone moiety) .

Q. What mechanistic insights can be gained from kinetic studies of its degradation under acidic/basic conditions?

  • Pseudo-First-Order Kinetics : Monitor degradation via UV-Vis at λ_max ~300 nm.
  • Activation Energy (Eₐ) : Calculate using Arrhenius plots to differentiate between hydrolysis pathways (e.g., pyridyl ring protonation vs. enone cleavage) .
  • Isotopic Labeling : Use deuterated solvents (D₂O) to trace proton transfer steps .

Methodological Considerations

Q. How to design control experiments for assessing catalytic activity in coordination complexes?

  • Blank Reactions : Exclude catalysts to confirm non-catalytic pathways.
  • Spectroscopic Probes : Use EPR or UV-Vis to monitor metal-ligand binding (e.g., shifts in d-d transitions).
  • Competitive Ligand Studies : Introduce chelating agents (e.g., EDTA) to validate metal-dependent mechanisms .

Q. What computational protocols are recommended for predicting its reactivity in nucleophilic additions?

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites.
  • NBO Analysis : Quantify charge distribution at the α,β-unsaturated ketone moiety.
  • MD Simulations : Model solvation effects on transition-state geometries .

Q. How can crystallographic disorder in the pyridyl ring be modeled accurately?

  • Multi-Component Refinement : Assign partial occupancy to disordered atoms.
  • Twinning Analysis : Use SHELXL’s TWIN command for twinned crystals.
  • Hirshfeld Surface Analysis : Validate intermolecular interactions to distinguish static vs. dynamic disorder .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental dipole moments?

  • Solvent Correction : Apply the Onsager model to theoretical values.
  • Conformational Sampling : Use relaxed potential energy scans to account for rotameric states.
  • Experimental Validation : Measure dipole moments in dilute solutions using dielectric spectroscopy .

Q. Why might NMR coupling constants conflict with X-ray bond lengths?

  • Dynamic Effects : NMR averages multiple conformers, while XRD captures static structures.
  • Scalar vs. J-Coupling : Verify that DFT calculations include spin-orbit coupling terms.
  • Temperature Calibration : Ensure XRD data collection at the same temperature as NMR experiments .

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